molecular formula C15H15N3O3S B2739768 5-[3-(1,3-benzothiazol-2-yloxy)azetidine-1-carbonyl]pyrrolidin-2-one CAS No. 1786222-70-5

5-[3-(1,3-benzothiazol-2-yloxy)azetidine-1-carbonyl]pyrrolidin-2-one

Cat. No.: B2739768
CAS No.: 1786222-70-5
M. Wt: 317.36
InChI Key: KRVYQCXWXHBFLE-UHFFFAOYSA-N
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Description

5-[3-(1,3-benzothiazol-2-yloxy)azetidine-1-carbonyl]pyrrolidin-2-one is a complex organic compound that features a benzo[d]thiazole moiety linked to an azetidine ring, which is further connected to a pyrrolidin-2-one structure

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[3-(1,3-benzothiazol-2-yloxy)azetidine-1-carbonyl]pyrrolidin-2-one is unique due to its combination of three distinct moieties, each contributing to its overall biological activity and chemical reactivity. This structural complexity allows for a wide range of applications and makes it a valuable compound in scientific research .

Biological Activity

5-[3-(1,3-benzothiazol-2-yloxy)azetidine-1-carbonyl]pyrrolidin-2-one is a complex organic compound notable for its potential biological activities, particularly in the field of medicinal chemistry. This compound contains a benzothiazole moiety linked to an azetidine ring and a pyrrolidin-2-one structure, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer effects, mechanism of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C15H15N3O3S. The compound's structure can be broken down into key components:

  • Benzothiazole Moiety : Known for its role in various biological activities.
  • Azetidine Ring : Contributes to the compound's reactivity and interaction with biological targets.
  • Pyrrolidin-2-one Structure : May enhance the compound's stability and bioavailability.

Anticancer Activity

Research indicates that compounds containing benzothiazole derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that benzothiazole derivatives can induce apoptosis in cancer cells by activating procaspase-3 to caspase-3, a critical pathway in programmed cell death . The following table summarizes key findings regarding the anticancer activity of related compounds:

CompoundCell LineIC50 (μM)Mechanism
8jU9375.2Procaspase-3 activation
8kU9376.6Procaspase-3 activation
PAC-1U9370.5Positive control for apoptosis induction

The selectivity and potency of these compounds underscore the relevance of the benzothiazole moiety in enhancing anticancer activity.

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications to the benzothiazole and azetidine structures significantly influence biological activity. For example, the presence of electron-withdrawing groups on the benzothiazole ring enhances the activation of procaspase-3 . Additionally, studies have shown that compounds with an ortho-hydroxy N-acylhydrazone moiety exhibit stronger anticancer activity due to their ability to chelate metal ions like zinc, which is essential for procaspase-3 activation .

The proposed mechanism for the anticancer activity of this compound involves the following steps:

  • Cellular Uptake : The compound enters cancer cells through passive diffusion or specific transport mechanisms.
  • Procaspase Activation : Once inside, it activates procaspase-3, leading to its conversion into active caspase-3.
  • Induction of Apoptosis : Activated caspase-3 initiates a cascade of events resulting in apoptosis.

Case Studies

Several case studies have highlighted the effectiveness of benzothiazole derivatives in cancer treatment:

  • Study on U937 Cell Line : A series of benzothiazole derivatives were tested for their ability to induce apoptosis in U937 cells. Compounds 8j and 8k showed significant efficacy with IC50 values indicating potent anticancer properties .
  • Mechanistic Insights : Further investigations revealed that these compounds could effectively disrupt cellular homeostasis by modulating apoptotic pathways, thus providing insights into their potential therapeutic applications.

Properties

IUPAC Name

5-[3-(1,3-benzothiazol-2-yloxy)azetidine-1-carbonyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S/c19-13-6-5-11(16-13)14(20)18-7-9(8-18)21-15-17-10-3-1-2-4-12(10)22-15/h1-4,9,11H,5-8H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRVYQCXWXHBFLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C(=O)N2CC(C2)OC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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